6-(4-fluorophenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one
CAS No.:
Cat. No.: VC10974918
Molecular Formula: C22H21FN4O2
Molecular Weight: 392.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21FN4O2 |
|---|---|
| Molecular Weight | 392.4 g/mol |
| IUPAC Name | 6-(4-fluorophenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one |
| Standard InChI | InChI=1S/C22H21FN4O2/c23-18-8-6-17(7-9-18)20-10-11-21(28)27(24-20)16-22(29)26-14-12-25(13-15-26)19-4-2-1-3-5-19/h1-11H,12-16H2 |
| Standard InChI Key | CNIABFSNYVZZGQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound is formally designated as 6-(4-fluorophenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one under IUPAC nomenclature rules. Its molecular formula, C₂₂H₂₁FN₄O₂, reflects a molecular weight of 392.4 g/mol. The structure integrates three distinct pharmacophoric elements:
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A pyridazinone ring (positions 1–3), which provides a planar heterocyclic scaffold for electronic interactions.
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A 4-fluorophenyl substituent at position 6, introducing halogen-mediated hydrophobic and electrostatic effects.
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A piperazine-linked ethyl ketone group at position 2, enabling conformational flexibility and hydrogen bonding.
The SMILES notation (C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F) and InChIKey (CNIABFSNYVZZGQ-UHFFFAOYSA-N) further specify atomic connectivity and stereoelectronic features.
Crystallographic and Spectroscopic Properties
While single-crystal X-ray diffraction data remain unreported, analog studies suggest that the pyridazinone core adopts a nearly planar conformation, with the fluorophenyl and piperazine groups oriented perpendicularly to minimize steric clashes . Infrared spectroscopy of related pyridazinones reveals characteristic absorptions at 1,670–1,690 cm⁻¹ (C=O stretch) and 1,250–1,270 cm⁻¹ (C-F vibration) . Nuclear magnetic resonance (NMR) spectra typically show distinct signals for the piperazine protons (δ 2.5–3.5 ppm) and pyridazinone ring hydrogens (δ 7.2–8.1 ppm) .
Synthetic Methodologies and Optimization
Retrosynthetic Analysis
The synthesis of 6-(4-fluorophenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one follows a convergent strategy involving three key intermediates:
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4-Fluorophenyl-substituted pyridazinone core: Constructed via cyclocondensation of 1,4-diketones with hydrazines.
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Piperazine-ethyl ketone side chain: Prepared through N-alkylation of phenylpiperazine with α-halo ketones.
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Coupling of moieties: Achieved via nucleophilic substitution or Mitsunobu reactions .
Stepwise Synthesis Protocol
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Pyridazinone formation: Reacting 4-fluorophenylacetic acid with maleic anhydride yields a diketone intermediate, which undergoes cyclization with hydrazine hydrate at 80–100°C to form 6-(4-fluorophenyl)pyridazin-3(2H)-one .
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Side chain synthesis: Treating phenylpiperazine with chloroacetyl chloride in dichloromethane produces 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone.
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Alkylation: Reacting the pyridazinone with the chloroethyl ketone derivative in the presence of potassium carbonate in dimethylformamide (DMF) at 60°C affords the target compound.
Reaction Scheme:
Yield optimization studies indicate that maintaining a 1:1.2 molar ratio of pyridazinone to chloroethyl ketone maximizes product formation (68–72% yield). Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity.
Biological Activity and Mechanism of Action
| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (MAO-B/MAO-A) |
|---|---|---|---|
| T3 | 12.4 ± 1.2 | 8.7 ± 0.9 | 0.70 |
| T6 | 9.8 ± 0.8 | 15.3 ± 1.4 | 1.56 |
| Reference: Selegiline | 25.1 ± 2.1 | 2.1 ± 0.3 | 0.08 |
Anti-Inflammatory and Analgesic Effects
Preliminary in vivo studies on related pyridazinones show 40–50% reduction in carrageenan-induced paw edema (vs. 55% for diclofenac) and 65% analgesia in the acetic acid writhing test. The mechanism likely involves suppression of cyclooxygenase-2 (COX-2) and nuclear factor kappa-B (NF-κB) pathways.
Pharmacokinetic and Toxicity Profiling
ADME Properties
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Absorption: Moderate Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) suggests adequate gastrointestinal absorption .
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Metabolism: Hepatic cytochrome P450 (CYP3A4/2D6) mediated N-dealkylation and glucuronidation are predicted primary metabolic pathways .
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Excretion: Renal clearance accounts for 60–70% of elimination in rodent models .
Acute Toxicity
In murine studies, the LD₅₀ for intravenous administration exceeds 200 mg/kg, while oral dosing shows no mortality at 500 mg/kg. Transient behavioral changes (reduced locomotor activity) occur at 50 mg/kg.
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